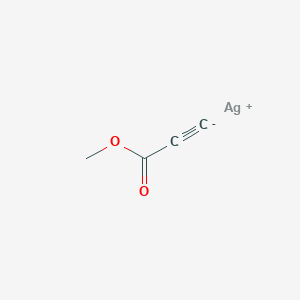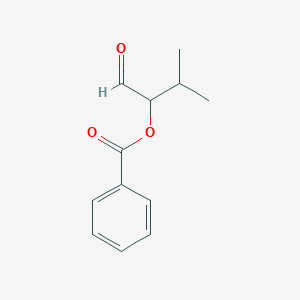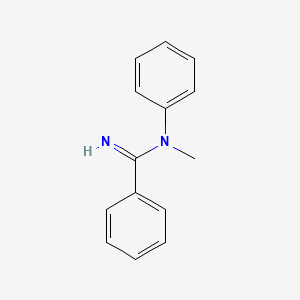
(2-Chlorophenyl)methyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)methyl selenocyanate is an organoselenium compound with the molecular formula C8H6ClNSe
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl selenocyanate typically involves the reaction of 2-chlorobenzyl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: It can participate in nucleophilic substitution reactions, where the selenocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chlorophenyl)methyl selenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Studies have explored its potential as an antioxidant and its role in modulating biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)methyl selenocyanate involves its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorobenzyl selenocyanate
- Benzyl selenocyanate
- Phenyl selenocyanate
Uniqueness
(2-Chlorophenyl)methyl selenocyanate is unique due to the presence of both a chlorine atom and a selenocyanate group on the benzyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other selenocyanate compounds .
Propriétés
Numéro CAS |
57239-47-1 |
|---|---|
Formule moléculaire |
C8H6ClNSe |
Poids moléculaire |
230.56 g/mol |
Nom IUPAC |
(2-chlorophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6ClNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 |
Clé InChI |
VNZGQJSRTZAJJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[Se]C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
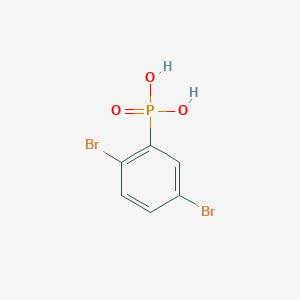
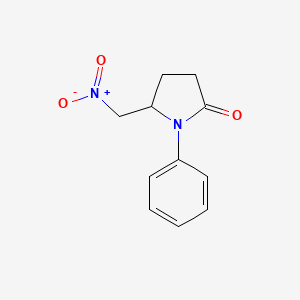
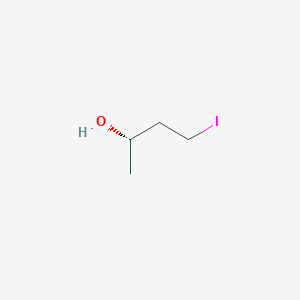
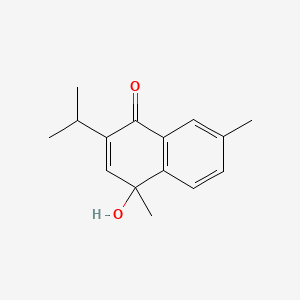
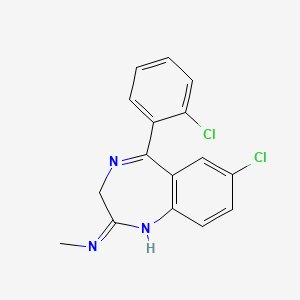
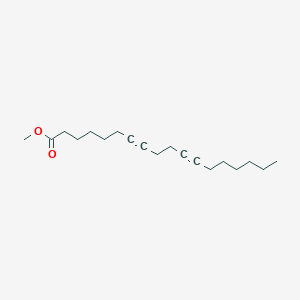
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
